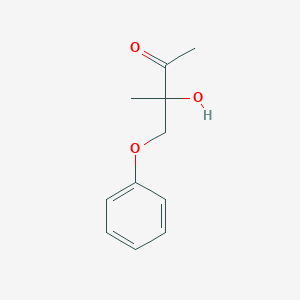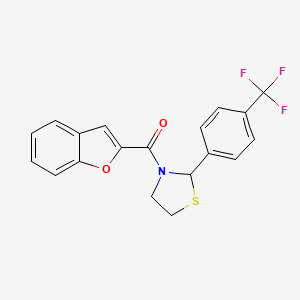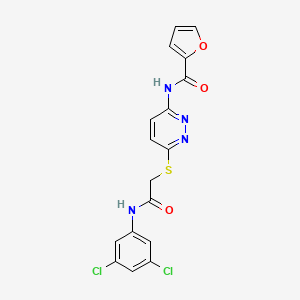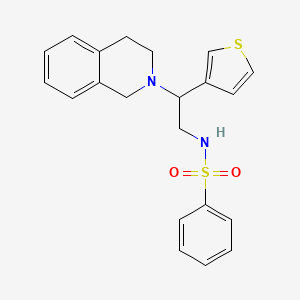![molecular formula C23H21N3O2S2 B3018178 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1291856-25-1](/img/structure/B3018178.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a derivative of sulfanylidene tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities. The compound features a thieno[3,2-d]pyrimidin-2-yl core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of sulfanylidene tetrahydropyrimidine derivatives typically involves acid-catalyzed cyclocondensation reactions between thiourea, a β-keto ester (such as ethyl 3-oxobutanoate), and substituted benzaldehydes. This method allows for the formation of the reduced pyrimidine ring, which can adopt conformations intermediate between boat, screw-boat, and twist-boat forms, as seen in related compounds .
Molecular Structure Analysis
The molecular structure of sulfanylidene tetrahydropyrimidine derivatives is characterized by the inclination of the pyrimidine ring relative to the benzene ring, as well as the presence of intramolecular hydrogen bonds that stabilize the molecule's conformation. For example, in some analogs, the pyrimidine ring is inclined to the benzene ring by angles ranging from 56.18° to 67.84°, and an intramolecular N—H⋯N hydrogen bond is observed .
Chemical Reactions Analysis
The reactivity of sulfanylidene tetrahydropyrimidine derivatives can be influenced by the presence of various substituents on the rings, which can participate in different chemical reactions. The thioacetamide bridge in these compounds is a key functional group that can engage in interactions with other molecules, potentially leading to the formation of new compounds or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylidene tetrahydropyrimidine derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form crystals with specific hydrogen-bonded arrangements. The vibrational spectra of these compounds, such as FT-IR and FT-Raman, provide insights into the types of bonds and interactions present within the molecule. Additionally, the drug-likeness of these compounds can be assessed using Lipinski's rule, and their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be predicted .
Relevant Case Studies
While the provided data does not include specific case studies for the compound , related sulfanylidene tetrahydropyrimidine derivatives have been studied for their potential antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have been conducted to evaluate the binding affinity of these compounds to viral proteins, with some showing promising results, such as binding energies indicative of strong interactions with the target .
Applications De Recherche Scientifique
Dual Inhibitory Activity
Compounds structurally related to "2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide" have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. The synthesis of classical and nonclassical antifolates, utilizing a thieno[2,3-d]pyrimidine scaffold, demonstrates potent inhibitory activities against human TS and DHFR. This suggests a promising application in designing antitumor agents due to their dual inhibitory capabilities (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial and Antitumor Activities
Another study explores the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds exhibited potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This indicates a potential application in cancer research and therapy, providing a foundation for further exploration into the antitumor properties of related compounds (Hafez & El-Gazzar, 2017).
Antioxidant and Antimicrobial Properties
Further research into the synthesis of new pyrimidine-azitidinone analogs, including derivatives structurally akin to "2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide," reveals their antioxidant, in vitro antimicrobial, and antitubercular activities. These findings suggest potential applications in developing new antibacterial and antitubercular agents, highlighting the versatility of this chemical scaffold in addressing various health challenges (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-7-11-19(16(15)2)26-22(28)21-18(12-13-29-21)24-23(26)30-14-20(27)25(3)17-9-5-4-6-10-17/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLUXFFJGHYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)
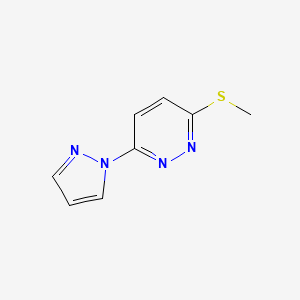

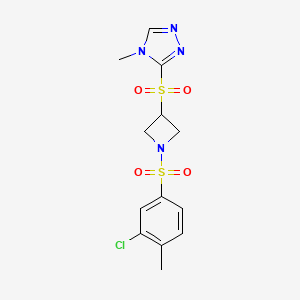

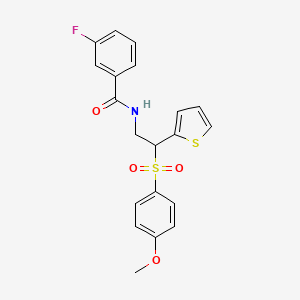
![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)
